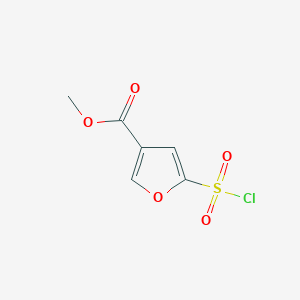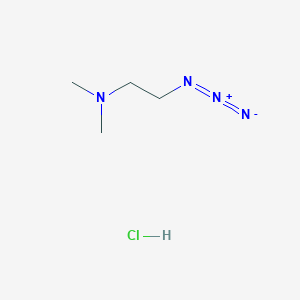
3-Amino-1-(3-fluorophenyl)piperidin-2-one
Overview
Description
3-Amino-1-(3-fluorophenyl)piperidin-2-one, also known as 3-amino-1-fluorophenylpiperidine or AF-PIP, is a synthetic compound belonging to the piperidine class of heterocyclic compounds. It is a versatile compound with a wide range of applications in various fields, ranging from medicinal chemistry to chemical synthesis. AF-PIP is a key intermediate in the synthesis of various drugs, such as antifungal agents, antibiotics, and antiviral agents. It is also used as a starting material in the synthesis of various compounds, including fluorinated compounds, heterocyclic compounds, and biologically active compounds.
Scientific Research Applications
Novel Derivatives and Receptor Agonists
Development of Selective and Potent Receptor Agonists : Research has focused on creating novel derivatives of piperidin-2-one, aiming at improving oral bioavailability and developing potent agonists for specific receptors, such as the 5-HT1A receptor. These compounds have been shown to possess enhanced and long-lasting agonist activity, indicating potential antidepressant properties (Vacher et al., 1999).
Antimicrobial and Antimycobacterial Applications : Certain piperidin-2-one derivatives have been synthesized for their in vitro and in vivo activity against various strains of Mycobacterium tuberculosis, showing significant potential as antimycobacterial agents (Kumar et al., 2008).
Enhancement of Pharmacokinetic Profiles : The incorporation of fluorine into ligands related to piperidin-2-one structures has been studied for its impact on pharmacokinetic properties, including oral absorption and bioavailability. These modifications aim to develop compounds with high affinity and selectivity for specific receptors, potentially offering therapeutic benefits with improved drug profiles (Niel et al., 1999).
Asymmetric Synthesis for Biological Applications : Research into the asymmetric synthesis of trisubstituted piperidines has opened avenues for creating biologically interesting compounds. These methods provide full stereochemical control, leading to the development of molecules that could be important for various pharmacological studies (Salgado et al., 2019).
Fluorescent Logic Gates and Molecular Imaging
Development of Fluorescent Logic Gates : Research into the design and synthesis of compounds incorporating piperazine and related structures has led to the creation of fluorescent logic gates. These compounds are useful for studying changes in solvent polarity and could have applications in biological imaging and diagnostics (Gauci & Magri, 2022).
Molecular Imaging in Neurological Disorders : The use of selective molecular imaging probes targeting serotonin receptors for positron emission tomography (PET) in Alzheimer's disease research highlights the potential of piperazine derivatives in studying receptor densities in the living brain, providing valuable insights into the pathophysiology of neurological disorders (Kepe et al., 2006).
properties
IUPAC Name |
3-amino-1-(3-fluorophenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-8-3-1-4-9(7-8)14-6-2-5-10(13)11(14)15/h1,3-4,7,10H,2,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSDQGAHEZCMEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3-fluorophenyl)piperidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525363.png)
![N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine dihydrochloride](/img/structure/B1525369.png)

![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride](/img/structure/B1525371.png)
![3-amino-2-methyl-N-[3-(3-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride](/img/structure/B1525372.png)

![2-[(2-Methoxyethyl)amino]acetic acid hydrochloride](/img/structure/B1525375.png)
![Methyl 3-[(6-methylpyridin-2-yl)amino]propanoate](/img/structure/B1525378.png)

![3-[(Dimethylamino)methyl]-1-benzofuran-2-carboxylic acid hydrochloride](/img/structure/B1525381.png)

![6-Azaspiro[2.5]octane hydrochloride](/img/structure/B1525384.png)
![2-[1-(2-Phenylethyl)cyclopentyl]acetic acid](/img/structure/B1525385.png)
